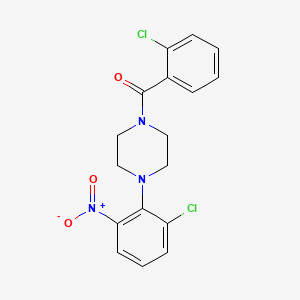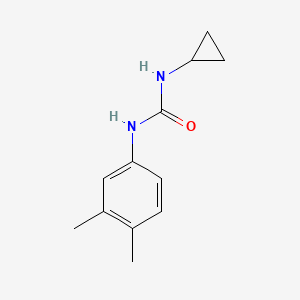![molecular formula C14H17N3O3S B5372400 methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5372400.png)
methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate, also known as MET, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities. MET is particularly interesting due to its potential applications in the treatment of various diseases, including cancer and microbial infections. In
作用机制
The exact mechanism of action of methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells and microbes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In microbial cells, this compound has been shown to inhibit cell growth and division, and disrupt cell membrane integrity. In animal studies, this compound has been shown to have low toxicity and to be well-tolerated.
实验室实验的优点和局限性
One advantage of using methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various disease processes. Another advantage is its low toxicity, which allows for higher doses to be used in experiments without causing harm to the test subjects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for the research and development of methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate. One potential direction is the optimization of its chemical structure to improve its biological activity and selectivity. Another direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成方法
The synthesis of methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate involves the reaction of 4-methyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an S-alkylation mechanism, resulting in the formation of this compound as a white crystalline solid. The overall yield of the synthesis process is around 60%.
科学研究应用
Methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in the treatment of cancer and microbial infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In microbial infection research, this compound has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
methyl 2-[[5-(4-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-20-11-7-5-10(6-8-11)13-15-16-14(17(13)2)21-9-12(18)19-3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSMCMZULXEGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372326.png)
![6-[2-(4-biphenylyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5372327.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5372328.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372330.png)

![1-acetyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5372336.png)
![1-{6-[4-(4-chlorobenzyl)-4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5372339.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372341.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5372346.png)
![2-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372354.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5372363.png)
![5-[4-(benzyloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372365.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5372375.png)
